what is (2E,14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontaheptaenoyl-CoA
what is (2E,14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontaheptaenoyl-CoA
An In-Depth Technical Guide to (2E,14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontaheptaenoyl-CoA: A Key Intermediate in Very-Long-Chain Polyunsaturated Fatty Acid Metabolism
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (2E,14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontaheptaenoyl-CoA, a specific acyl-coenzyme A derivative that serves as a critical intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). VLC-PUFAs are a unique class of lipids with carbon chains extending beyond 24 atoms, which are found in high concentrations in specialized tissues such as the retina, brain, and testes.[1][2] This document details the biosynthesis of its parent C32:7n-3 fatty acid, its central role as a transient species in peroxisomal β-oxidation, its physiological significance, and its association with metabolic and retinal diseases. Furthermore, this guide presents detailed protocols for the extraction, detection, and quantification of VLC-PUFAs, offering researchers and drug development professionals a foundational resource for investigating this specialized area of lipid biochemistry.
Introduction: The World of Very-Long-Chain Polyunsaturated Fatty Acids
While the roles of long-chain polyunsaturated fatty acids (LC-PUFAs) like docosahexaenoic acid (DHA) are well-established, a less-explored frontier in lipid science is the realm of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Defined as fatty acids with a chain length of more than 24 carbons, VLC-PUFAs are not obtained from typical dietary sources but are synthesized in situ in specific tissues.[1][2] These molecules are particularly enriched in the photoreceptor outer segments of the retina, spermatozoa, and certain neuronal populations, where they are predominantly found esterified at the sn-1 position of phosphatidylcholine.[2][3]
The unique structure of VLC-PUFAs, featuring a long saturated carbon chain region and a highly unsaturated methyl-end, imparts distinct biophysical properties that are critical for the function of cellular membranes in these specialized environments.[2] The molecule at the heart of this guide, (2E,14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontaheptaenoyl-CoA, represents a key metabolic node—the first intermediate in the catabolic cascade that shortens these exceptionally long fatty acids. Understanding its transient existence is fundamental to comprehending the lifecycle and homeostasis of VLC-PUFAs.
Biochemical Lifecycle of the C32:7 Acyl-CoA
The story of (2E,14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontaheptaenoyl-CoA is one of synthesis and immediate catabolism, a tightly regulated process ensuring the proper balance of VLC-PUFAs.
Biosynthesis of the Parent C32:7n-3 Fatty Acid
The precursor to our molecule of interest is a 32-carbon, 7-double bond, omega-3 fatty acid. Its synthesis is a multi-step process occurring in the endoplasmic reticulum (ER) and is primarily driven by the enzyme ELOVL4 (ELOngation of Very Long chain fatty acids-4).[4][5][6]
-
Initiation : The pathway begins with C22:6n-3 (DHA), a common omega-3 fatty acid.
-
Elongation Cycles : ELOVL4, the key rate-limiting enzyme, catalyzes the condensation of an acyl-CoA with malonyl-CoA.[7] This initiates a four-step elongation cycle (condensation, reduction, dehydration, and a second reduction) that adds two carbons to the fatty acid chain.
-
Iterative Process : This two-carbon addition is repeated multiple times. To reach a C32 chain from a C22 precursor, five successive elongation cycles are required. Desaturation steps may also occur to introduce additional double bonds.
The final product, (14Z,17Z,20Z,23Z,26Z,29Z,32Z)-dotriacontaheptaenoic acid, is then activated to its coenzyme A thioester, forming the substrate for peroxisomal degradation.
Caption: Biosynthesis of the C32:7n-3 Acyl-CoA precursor in the ER.
Peroxisomal β-Oxidation: The Fate of C32:7n-3-CoA
Due to their extreme length, VLC-PUFAs cannot be directly metabolized by mitochondria.[8] Instead, they are first chain-shortened in peroxisomes. The entry into this pathway begins with the conversion of C32:7n-3-CoA to (2E,14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontaheptaenoyl-CoA, the titular molecule of this guide.
This process involves a core set of four enzymatic reactions per cycle, plus auxiliary enzymes required to handle the pre-existing cis double bonds.
The Core Pathway:
-
Step 1: Dehydrogenation (Formation of the Topic Molecule)
-
Enzyme : Acyl-CoA Oxidase 1 (ACOX1).[9]
-
Reaction : ACOX1 is the rate-limiting enzyme of peroxisomal β-oxidation.[10][11] It introduces a trans double bond between the α (C2) and β (C3) carbons of the fatty acyl-CoA.
-
Product : (2E,14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontaheptaenoyl-CoA . Unlike its mitochondrial counterpart, ACOX1 transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[8][11]
-
-
Step 2: Hydration
-
Enzyme : Peroxisomal Multifunctional Enzyme (L-PBE).[9]
-
Reaction : The enoyl-CoA hydratase activity of L-PBE adds a water molecule across the newly formed 2E-double bond, creating a 3-hydroxyacyl-CoA intermediate.
-
-
Step 3: Dehydrogenation
-
Enzyme : Peroxisomal Multifunctional Enzyme (L-PBE).[9]
-
Reaction : The 3-hydroxyacyl-CoA dehydrogenase activity of L-PBE oxidizes the hydroxyl group to a keto group, forming a 3-ketoacyl-CoA.
-
-
Step 4: Thiolytic Cleavage
-
Enzyme : Peroxisomal 3-ketoacyl-CoA thiolase.
-
Reaction : The thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter (C30:6n-3-CoA).
-
This shortened C30 acyl-CoA is now ready for the next cycle of β-oxidation. This process continues until the fatty acid is shortened to a medium-chain length, at which point it can be transported to the mitochondria for complete oxidation.
Auxiliary Enzymes for Polyunsaturated Chains:
The degradation of a polyunsaturated fat like C32:7n-3 is complicated by its multiple cis double bonds. As the chain shortening proceeds, these bonds end up in positions that prevent the standard enzymes from acting. Peroxisomes contain auxiliary enzymes, such as Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase , to shift the position and stereochemistry of these double bonds, allowing β-oxidation to resume.[12][13]
Caption: First cycle of peroxisomal β-oxidation of C32:7n-3-CoA.
Physiological Role and Disease Relevance
The tight regulation of VLC-PUFA metabolism is crucial for the health of the tissues in which they are found.
Function in the Retina
In the retina, VLC-PUFAs are integral components of the photoreceptor outer segment disc membranes.[2][3] These membranes are the site of phototransduction, and their unique lipid composition is thought to be essential for:
-
Membrane Fluidity and Curvature : The unique shape of VLC-PUFAs may help create the highly curved disc structure.
-
Protein Function : They likely provide the optimal lipid environment for the function of rhodopsin and other proteins in the visual cascade.
-
Cell Signaling : Recently discovered derivatives of VLC-PUFAs, termed "elovanoids," are thought to act as potent pro-survival and neuroprotective signaling molecules.[4]
Association with Disease
Given their specialized roles, defects in VLC-PUFA metabolism are linked to severe pathologies:
-
Stargardt-like Macular Dystrophy (STGD3) : This inherited juvenile macular degeneration is directly caused by mutations in the ELOVL4 gene.[5][6] The faulty ELOVL4 protein is unable to synthesize VLC-PUFAs, leading to photoreceptor cell death and progressive vision loss.[6]
-
Peroxisomal Biogenesis Disorders (PBDs) : Conditions like Zellweger syndrome result from the inability to form functional peroxisomes. This leads to a toxic accumulation of VLC-FAs (both saturated and unsaturated) because they cannot be degraded, highlighting the essential role of the β-oxidation pathway described above.
-
Age-Related Macular Degeneration (AMD) : Studies have shown that VLC-PUFA concentrations are significantly reduced in the retinas of individuals with AMD, suggesting a potential role in the pathogenesis of this common age-related eye disease.[2][14]
| VLC-PUFA Species | Typical Tissue Location | Associated Disease with Dysregulation | Reference |
| C28-C38 PUFAs | Retina (Photoreceptors) | Stargardt Disease (ELOVL4), AMD | [2][3] |
| C28-C36 PUFAs | Testes & Spermatozoa | Male Infertility (speculated) | [2] |
| C30-C38 PUFAs | Brain (Neurons) | Neurological Disorders (developmental) | [15] |
| C26+ SFA/PUFA | Skin | Ichthyosis, Skin barrier defects | [4] |
Table 1: Distribution and disease association of various VLC-PUFAs.
Methodologies for the Study of VLC-PUFAs
Investigating (2E,14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontaheptaenoyl-CoA directly is challenging due to its transient nature. Therefore, research typically focuses on quantifying the more stable parent VLC-PUFAs. The gold-standard technique is Liquid Chromatography-Mass Spectrometry (LC-MS) .
Experimental Workflow: From Tissue to Data
Caption: Standard workflow for VLC-PUFA analysis from biological tissue.
Protocol: Extraction and Analysis of VLC-PUFAs from Retinal Tissue
This protocol provides a robust method for quantifying total VLC-PUFA content.
1. Materials and Reagents:
-
Tissue: Fresh-frozen retinal tissue.
-
Solvents: Chloroform, Methanol, 2-Propanol (HPLC Grade).
-
Reagents: 0.9% NaCl solution, Potassium Hydroxide (KOH), Nitrogen gas supply.
-
Internal Standard: A non-endogenous odd-chain fatty acid (e.g., C23:0) or a stable isotope-labeled standard.
2. Lipid Extraction (Modified Folch Method):
-
Causality : This method uses a chloroform/methanol mixture to efficiently solubilize lipids from the tissue homogenate. The subsequent addition of a salt solution creates a phase separation, partitioning lipids into the lower chloroform layer.
-
Procedure :
-
Weigh ~20-50 mg of frozen retinal tissue and homogenize it in a glass Dounce homogenizer with 1 mL of ice-cold methanol.[16]
-
Transfer the homogenate to a glass tube with a Teflon-lined cap. Add 2 mL of chloroform.
-
Vortex vigorously for 2 minutes at 4°C.
-
Add 0.8 mL of 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer to a new tube.[17]
-
3. Saponification (Hydrolysis):
-
Causality : To analyze the constituent fatty acids, they must be cleaved from the glycerol backbone of phospholipids and other esters. Saponification with a strong base accomplishes this.
-
Procedure :
-
Evaporate the collected chloroform extract to dryness under a stream of nitrogen.
-
Add 1 mL of 0.5 M KOH in methanol.
-
Add the internal standard at a known concentration.
-
Incubate at 80°C for 60 minutes in a sealed tube to hydrolyze the esters.
-
Allow to cool, then acidify with 0.5 mL of 1 M HCl to protonate the fatty acids.
-
Extract the free fatty acids by adding 2 mL of hexane, vortexing, and collecting the upper hexane layer. Repeat the hexane extraction.
-
Combine the hexane layers and evaporate to dryness under nitrogen.
-
4. LC-MS/MS Analysis:
-
Causality : Reverse-phase chromatography separates fatty acids based on their hydrophobicity (chain length) and degree of unsaturation. Negative-ion electrospray ionization (ESI) is highly effective for deprotonating the carboxylic acid group, allowing for sensitive detection by the mass spectrometer.
-
Procedure :
-
Reconstitute the dried fatty acid extract in 100 µL of 90:10 Methanol:Water.
-
Chromatography :
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: Run a gradient from 40% B to 100% B over 20 minutes.
-
-
Mass Spectrometry :
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Use Selected Ion Monitoring (SIM) for the expected m/z of the deprotonated VLC-PUFAs or tandem MS (MS/MS) for specific fragmentation patterns to confirm identity.[18]
-
-
Conclusion and Future Directions
(2E,14Z,17Z,20Z,23Z,26Z,29Z)-dotriacontaheptaenoyl-CoA is more than a chemical name; it is a fleeting but essential actor in the complex drama of VLC-PUFA metabolism. As the first product of the peroxisomal β-oxidation of a C32:7 fatty acid, its formation marks the commitment to catabolism, a process vital for maintaining lipid homeostasis in critical tissues like the retina. The link between dysfunctional VLC-PUFA metabolism, particularly defects in the ELOVL4 enzyme or peroxisomal pathways, and devastating retinal diseases underscores the importance of this field. Future research, enabled by advanced LC-MS techniques, will continue to unravel the precise roles of these unique lipids and their signaling derivatives, potentially paving the way for novel therapeutic strategies for macular degeneration and other currently intractable conditions.
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